molecular formula C6H13NO B082455 1-Amino-1-cyclopentanemethanol CAS No. 10316-79-7

1-Amino-1-cyclopentanemethanol

Cat. No.: B082455
CAS No.: 10316-79-7
M. Wt: 115.17 g/mol
InChI Key: PDNZJLMPXLQDPL-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopentanemethanol is an organic compound characterized by the presence of both an amino group and a hydroxyl group attached to a cyclopentane ring. This compound is a colorless to pale yellow liquid that is soluble in water and various organic solvents. It is widely used in organic synthesis as a chemical reagent and intermediate for the production of various organic compounds, including drugs, rubber antioxidants, and dyes .

Mechanism of Action

Target of Action

1-Amino-1-cyclopentanemethanol, also known as (1-Aminocyclopentyl)methanol or Cycloleucinol, is a compound that has been found to be a selective inhibitor of neutral endopeptidase . Neutral endopeptidase (NEP) is an enzyme that plays a crucial role in the breakdown of certain peptides in the body, including those involved in regulating blood pressure and inflammation .

Mode of Action

The compound interacts with its target, neutral endopeptidase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s ability to break down specific peptides, thereby increasing the levels of these peptides in the body . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of neutral endopeptidase by this compound affects several biochemical pathways. Primarily, it impacts the metabolism of peptides such as bradykinin and atrial natriuretic peptide, which are involved in blood pressure regulation and sodium homeostasis . By inhibiting the breakdown of these peptides, the compound can potentially influence these pathways and their downstream effects.

Pharmacokinetics

Given its molecular structure and water solubility , it is likely to have good bioavailability

Result of Action

The primary result of the action of this compound is the increased levels of certain peptides in the body due to the inhibition of neutral endopeptidase . This can lead to changes in blood pressure regulation and sodium homeostasis, among other physiological effects . The specific molecular and cellular effects are subject to ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclopentanemethanol can be synthesized through the amination of cyclopentylmethanol. The process involves reacting cyclopentylmethanol with ammonia gas at an appropriate temperature and pressure. Metal catalysts such as palladium or copper are typically used to accelerate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclopentanemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Cyclopentyl ketone or cyclopentyl aldehyde.

    Reduction: Cyclopentylamine.

    Substitution: Various substituted cyclopentyl derivatives depending on the reagent used.

Scientific Research Applications

1-Amino-1-cyclopentanemethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cyclopentylmethanol: Lacks the amino group, making it less versatile in chemical reactions.

    Cyclopentylamine: Lacks the hydroxyl group, limiting its use in certain synthetic applications.

    Cyclopentanol: Contains only the hydroxyl group, reducing its reactivity compared to 1-Amino-1-cyclopentanemethanol.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(1-aminocyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNZJLMPXLQDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145678
Record name Cyclopentanemethanol, 1-amino-
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10316-79-7
Record name [1-Aminocyclopentyl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10316-79-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanemethanol, 1-amino-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanemethanol, 1-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminocyclopentanemethanol
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Record name 1-AMINOCYCLOPENTANEMETHANOL
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Synthesis routes and methods I

Procedure details

1-Hydroxymethylcyclopentanamine was prepared according to Method B1c. The 2-hydroxyethylamine was converted to 1-chloromethylcyclopentanamine HCl salt according to Method B7e. 1-Chloromethylcyclopentanamine HCl salt was reacted with 4-cyano-2-ethylphenyl isothiocyanate according to Method C1e to give 2-(4-cyano-2-ethylphenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with cyclopentyl bromide according to Method D2b to give 2-(4-cyano-2-ethylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane. The nitrile was reduced according to Method D11a to give 2-(4-formyl-2-ethylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane. The aldehyde was reacted with acetonitrile according to Method D12d according to afford 2-(2-ethyl-4-((1E)-2-cyanovinyl)phenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
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Synthesis routes and methods II

Procedure details

1-Hydroxymethylcyclopentanamine was prepared according to Method B1c. The 2-hydroxyethylamine was converted to 1-chloromethylcyclopentanamine HCl salt according to Method B7e. 1-Chloromethylcyclopentanamine HCl salt was reacted with 2-methyl-4-nitrophenyl isothiocyanate according to Method C1e to give 2-(2-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with 2-(bromomethyl)tetrahydro-2H-pyran according to Method D2e to give 2-(2-methyl-4-nitrophenylimino)-1-(tetrahydro-2H-pyran-2-ylmethyl)-3-thia-1-azaspiro[4.4]nonane.
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Synthesis routes and methods III

Procedure details

3-Methyl-4-nitroaniline was converted to 3-methyl-4-nitrophenyl isothiocyanate according to Method A2a, Step 3. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7a to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 3-methyl-4-nitrophenyl isothiocyanate according to Method C1a to give 2-(3-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with isobutyl bromide according to Method D2a to afford 1-isobutyl-2-(3-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane.
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Synthesis routes and methods IV

Procedure details

1-Hydroxymethylcyclopentanamine was prepared according to Method B1c. The 2-hydroxyethylamine was sequentially reacted with SOCl2 and 2-methyl-4-nitrophenyl isothiocyanate according to Method C2a to give 2-(2-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with cycloheptyl bromide according to Method D2e to give 2-(2-methyl-4-nitrophenylimino)-1-cycloheptyl-3-thia-1-azaspiro [4.4]nonane.
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Synthesis routes and methods V

Procedure details

2-n-Propylaniline was converted to 4-iodo-2-n-propylaniline according to Method A5a. The aniline was converted to 4-iodo-2-n-propylphenyl isothiocyanate according to Method A2b. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7a to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 4-iodo-2-n-propylphenyl isothiocyanate according to Method C1a to give 2-(4-iodo-2-n-propylphenylimino)-1-thia-3-azaspiro[4.4]nonane. The thiazolidine was reacted with cyclopentyl bromide according to Method D2b to give 3-cyclopentyl-2-(4-iodo-2-n-propylphenylimino)-1-thia-3-azaspiro[4.4]nonane. The phenyl iodide was reacted with CuCN according to Method D7a to afford 3-cyclopentyl-2-(4-cyano-2-n-propylphenylimino)-1-thia-3-azaspiro[4.4]nonane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-1-cyclopentanemethanol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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